molecular formula C13H23N5O2 B2980108 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034519-81-6

1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2980108
CAS No.: 2034519-81-6
M. Wt: 281.36
InChI Key: VJNRQRYRLUPSBU-UHFFFAOYSA-N
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Description

The compound 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative featuring a 1,2,4-triazole moiety and a tetrahydro-2H-pyran (THP) substituent. The triazole group is a well-established pharmacophore in antifungal agents, while the THP ring may enhance solubility and metabolic stability compared to aromatic substituents .

Properties

IUPAC Name

1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-10(2)12(7-18-9-14-8-15-18)17-13(19)16-11-3-5-20-6-4-11/h8-12H,3-7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNRQRYRLUPSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic derivative that incorporates a triazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H22N4O2\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure features a triazole ring and a tetrahydropyran unit, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential effectiveness against various bacterial and fungal strains. For example, derivatives of triazoles have been documented to inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Activity

Triazole-containing compounds have shown promising anticancer activity. Studies have demonstrated that modifications to the triazole structure can enhance cytotoxic effects against cancer cell lines. The specific compound has not been extensively studied in isolation; however, related compounds have exhibited significant activity against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .

The mechanisms by which triazole derivatives exert their biological effects are diverse:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in fungal cells where they inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various signaling pathways .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including similar structures to our compound showed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating strong antimicrobial activity .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that certain triazole derivatives had IC50 values in the low micromolar range against MCF-7 and Bel-7402 cells. This suggests that our compound may also possess similar cytotoxic properties due to its structural similarities .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialHigh
AnticancerModerate
Enzyme InhibitionYes
Apoptosis InductionYes

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The compound’s urea backbone and triazole group are shared with several antifungal agents. Key structural differences lie in the substituents attached to the urea nitrogen and the adjacent alkyl chain. Below is a comparative analysis with analogues from the evidence:

Table 1: Structural Comparison
Compound Name (Reference) Urea Substituents Key Heterocycles/Features Reported Bioactivity
Target Compound Tetrahydro-2H-pyran-4-yl 1,2,4-Triazole, branched alkyl chain Assumed antifungal*
8d () 4-Bromophenyl Thiadiazole, triazole Antifungal (in vitro/in vivo)
11b () 4-Chlorophenyl, indole Triazole, indole Antifungal (CYP51 binding)
Efinaconazole-N-oxide () Piperidine oxide, difluorophenyl Triazole, methylenepiperidine Antifungal (clinical use)
9a () Ethyl, 3-methylphenyl Pyrazole No bioactivity reported

*Bioactivity inferred from structural similarity to triazole-based antifungals .

Key Observations:
  • Tetrahydro-2H-pyran vs. Aromatic Substituents : The THP group in the target compound may confer improved aqueous solubility compared to halogenated aryl groups (e.g., 8d, 11b) .
  • Triazole Positioning : Unlike thiadiazole-containing analogues (e.g., 8d), the target lacks additional sulfur heterocycles, which might reduce toxicity risks .

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, trends from analogues suggest:

Table 2: Physicochemical Comparison
Compound Name (Reference) Melting Point (°C) Solubility Predictions
Target Compound N/A Moderate (THP enhances solubility)
8d () 155–160 Low (aryl-thiadiazole hydrophobicity)
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde () 148.5–149.5 Low (aromatic aldehyde)
21ec () N/A Moderate (acetate ester)
  • The THP group likely reduces crystallinity compared to aromatic substituents, favoring amorphous solid forms and better dissolution profiles .
Yield and Purity Considerations:
  • Yields for triazole-urea hybrids in ranged from 56–70%, suggesting moderate efficiency for similar reactions .
  • Purity confirmation via NMR and HPLC (as in ) would be critical for the target compound .

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